(Z)-1,2-Bis(2,6-difluorophenyl)diazene 1-oxide
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Overview
Description
(Z)-1,2-Bis(2,6-difluorophenyl)diazene 1-oxide is an organic compound with the molecular formula C₁₂H₆F₄N₂O and a molecular weight of 270.1825 g/mol . This compound is characterized by the presence of two 2,6-difluorophenyl groups attached to a diazene (N=N) moiety, with an additional oxygen atom bonded to one of the nitrogen atoms, forming an N-oxide structure .
Preparation Methods
The synthesis of diazene, bis(2,6-difluorophenyl)-, 1-oxide typically involves the reaction of 2,6-difluoroaniline with nitrosyl chloride to form the corresponding diazonium salt. This intermediate is then reacted with a suitable nucleophile, such as sodium azide, to form the diazene compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
(Z)-1,2-Bis(2,6-difluorophenyl)diazene 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) for reduction and oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-1,2-Bis(2,6-difluorophenyl)diazene 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions with biological macromolecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of diazene, bis(2,6-difluorophenyl)-, 1-oxide involves its interaction with molecular targets through its N-oxide group. This group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular pathways involved often include electron transfer processes and the formation of reactive intermediates .
Comparison with Similar Compounds
(Z)-1,2-Bis(2,6-difluorophenyl)diazene 1-oxide can be compared with other similar compounds such as:
Diazene, bis(2,4-difluorophenyl)-, 1-oxide: Similar structure but with different fluorine substitution patterns, leading to variations in reactivity and applications.
Diazene, bis(2,6-dichlorophenyl)-, 1-oxide:
Diazene, bis(2,6-dimethylphenyl)-, 1-oxide: The presence of methyl groups instead of fluorine atoms significantly alters the compound’s physical and chemical characteristics.
These comparisons highlight the uniqueness of diazene, bis(2,6-difluorophenyl)-, 1-oxide in terms of its specific reactivity and applications.
Properties
CAS No. |
19064-25-6 |
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Molecular Formula |
C12H6F4N2O |
Molecular Weight |
270.18 g/mol |
IUPAC Name |
(2,6-difluorophenyl)-(2,6-difluorophenyl)imino-oxidoazanium |
InChI |
InChI=1S/C12H6F4N2O/c13-7-3-1-4-8(14)11(7)17-18(19)12-9(15)5-2-6-10(12)16/h1-6H |
InChI Key |
GPBUEPLVTZPBJK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)N=[N+](C2=C(C=CC=C2F)F)[O-])F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=[N+](C2=C(C=CC=C2F)F)[O-])F |
Synonyms |
Diazene, bis(2,6-difluorophenyl)-1-oxide |
Origin of Product |
United States |
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